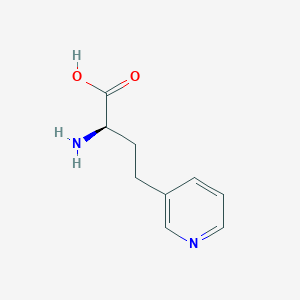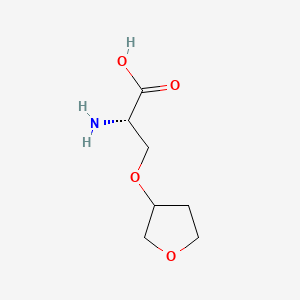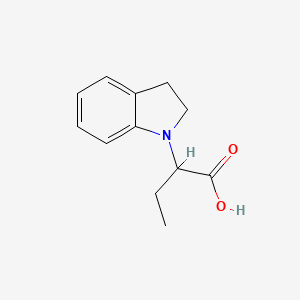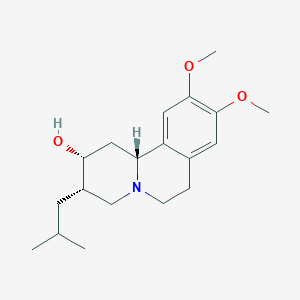![molecular formula C8H8N2O2S3 B13547979 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid is a complex organic compound with the molecular formula C9H13NO2S3 It is characterized by the presence of a cyano group, an ethylsulfanyl group, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid typically involves the reaction of ethyl cyanoacetate with substituted thiazoles under specific conditions. One common method includes the use of chloroform and methanol as solvents, with the reaction being carried out at room temperature . The compound can also be synthesized through the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include chloroform, methanol, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit cholesteryl ester transfer protein, which plays a role in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H8N2O2S3 |
|---|---|
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-[(4-cyano-5-ethylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H8N2O2S3/c1-2-13-8-5(3-9)7(10-15-8)14-4-6(11)12/h2,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
GUTHSCKYTFDGIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C(=NS1)SCC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


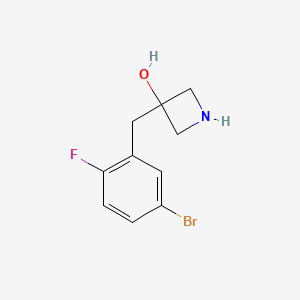
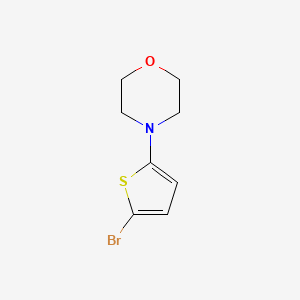



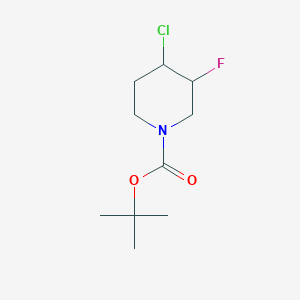
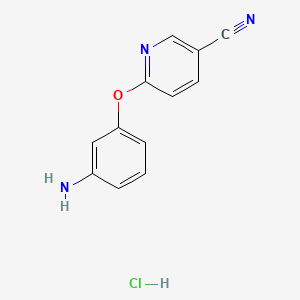
![benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)
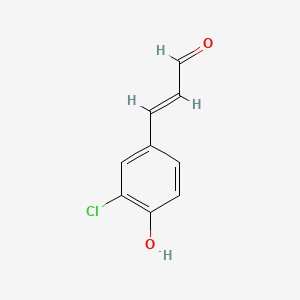
![3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13547944.png)
